Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate
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Overview
Description
Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate and a fluorinating agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the fluorinating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for the development of novel therapeutics .
Medicine
In medicine, the compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of drugs for treating various diseases, including neurological disorders and cancers .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into binding sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound has a similar spirocyclic structure but contains an oxygen atom in place of one of the carbon atoms.
Tert-butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound also features a spirocyclic structure with fluorine atoms but differs in the position of the oxygen atom.
Uniqueness
Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate is unique due to its specific arrangement of fluorine atoms and the spirocyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
tert-butyl 2,2-difluoro-5-azaspiro[2.5]octane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO2/c1-10(2,3)17-9(16)15-6-4-5-11(8-15)7-12(11,13)14/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNRQWRPWDWTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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